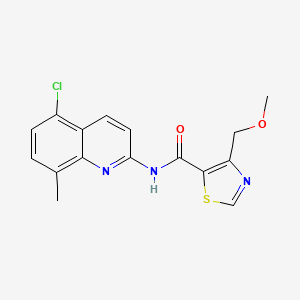![molecular formula C17H17ClN4O2 B6627059 3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile](/img/structure/B6627059.png)
3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, an intricate fusion of chemical moieties, showcases fascinating structural and functional properties. The unique blend of pyridine and oxane subunits, along with chlorine and nitrile groups, gives it a unique profile for diverse applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of 3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile typically involves multi-step reactions starting from pyridine derivatives Key steps might include halogenation, etherification, and coupling reactions under controlled conditions
Industrial Production Methods Scaling up this synthesis for industrial production demands optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactions, advanced catalytic systems, and thorough purification steps such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions This compound participates in various chemical reactions including:
Substitution: Where one substituent is replaced by another, facilitated by the presence of nucleophiles or electrophiles.
Oxidation: Altering the oxidation state of the molecule, often using strong oxidizing agents.
Reduction: Typically involves hydrogenation reactions to add hydrogen atoms.
Common Reagents and Conditions Reagents like lithium aluminum hydride for reduction or potassium permanganate for oxidation play key roles. Conditions such as temperature, solvent choice, and pH are crucial to control these reactions, ensuring selective transformation without compromising the integrity of the compound.
Major Products Formed Reactions can yield derivatives with modified functional groups, such as different halogenated analogs or substituted nitriles, depending on the reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile finds applications in:
Chemistry
: As a building block in the synthesis of more complex molecules.
Biology
: Potentially as a probe in studying biochemical pathways.
Medicine
: Investigated for its properties as a pharmaceutical intermediate.
Industry
: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound’s effects are mediated through interactions at the molecular level. Its structural components allow it to bind to specific biological targets, modulating their activity. Pathways influenced include those involved in cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyridine-based derivatives, 3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile stands out due to its unique combination of chloro, nitrile, and oxane groups, which confer specific reactivity and binding properties. Similar compounds include 2-Chloropyridine-3-carbonitrile and 4-Methoxy-2-nitropyridine, each with distinct attributes and applications.
By leveraging its distinct chemical framework, this compound showcases versatility across multiple scientific and industrial domains. Now, go on and explore its fascinating world further!
Eigenschaften
IUPAC Name |
3-chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-16-13(10-19)2-6-21-17(16)22-11-12-1-5-20-15(9-12)24-14-3-7-23-8-4-14/h1-2,5-6,9,14H,3-4,7-8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBUPECIZYAMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)CNC3=NC=CC(=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)
![N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide](/img/structure/B6626994.png)

![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B6627023.png)
![3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B6627031.png)
![N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B6627038.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6627041.png)

![7-(3,5-dichloropyridin-2-yl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6627053.png)
![2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol](/img/structure/B6627073.png)
![2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B6627079.png)
